molecular formula C20H14ClNO5S B4916350 2-[[4-(4-Chlorophenyl)sulfonylbenzoyl]amino]benzoic acid

2-[[4-(4-Chlorophenyl)sulfonylbenzoyl]amino]benzoic acid

Cat. No.: B4916350
M. Wt: 415.8 g/mol
InChI Key: XSYVLYCQZMFYRE-UHFFFAOYSA-N
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Description

2-[[4-(4-Chlorophenyl)sulfonylbenzoyl]amino]benzoic acid is an organic compound with a complex structure that includes a sulfonyl group, a benzoyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-Chlorophenyl)sulfonylbenzoyl]amino]benzoic acid typically involves multiple stepsThe reaction conditions often require the use of strong acids like sulfuric acid and catalysts to facilitate the sulfonation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and chlorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4-Chlorophenyl)sulfonylbenzoyl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

2-[[4-(4-Chlorophenyl)sulfonylbenzoyl]amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[4-(4-Chlorophenyl)sulfonylbenzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl and benzoyl groups can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. This compound may also affect cellular processes by altering the function of proteins and other macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-(4-Chlorophenyl)sulfonylbenzoyl]amino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonylbenzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO5S/c21-14-7-11-16(12-8-14)28(26,27)15-9-5-13(6-10-15)19(23)22-18-4-2-1-3-17(18)20(24)25/h1-12H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYVLYCQZMFYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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